molecular formula C26H28N4O4S B2396599 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1116055-76-5

8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2396599
CAS No.: 1116055-76-5
M. Wt: 492.59
InChI Key: WITVJMOMTCTIPG-UHFFFAOYSA-N
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Description

The compound 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (hereafter referred to as the "target compound") is a pyrimidoindole derivative with a complex substitution pattern. Key structural features include:

  • Pyrimido[5,4-b]indol-4-one core: A fused heterocyclic system providing a planar scaffold for intermolecular interactions.
  • Substituents: 8-Methoxy group: Enhances solubility and modulates electronic properties. 5-Methyl group: Increases lipophilicity and steric bulk. 3-Propyl chain: Balances hydrophobicity and conformational flexibility.

Properties

IUPAC Name

8-methoxy-5-methyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-3-propylpyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-5-10-30-25(32)24-23(18-14-17(33-4)7-8-19(18)28(24)3)27-26(30)35-15-22(31)29-11-12-34-21-9-6-16(2)13-20(21)29/h6-9,13-14H,5,10-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITVJMOMTCTIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCOC5=C4C=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the isoxazole ring: This step involves the reaction of appropriate precursors under specific conditions to form the isoxazole ring.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications and Substituent Variations

The table below compares the target compound with structurally related pyrimidoindole derivatives:

Compound Name / ID Core Structure R3 Substituent R5 Substituent R8 Substituent Sulfanyl-Linked Group
Target Compound Pyrimido[5,4-b]indol-4-one Propyl Methyl Methoxy 2-(6-Methyl-1,4-benzoxazin-4-yl)-2-oxoethyl
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3) Pyrimido[5,4-b]indol-4-one 2-Methoxybenzyl 4-Fluorobenzyl Fluoro None
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one 4-Fluorophenylmethyl Methyl Methoxy None
2-{[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one Phenyl None None 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl
3-(3-Methoxyphenyl)-2-(isopropylsulfanyl)-3H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one 3-Methoxyphenyl None None Isopropylsulfanyl

Key Observations :

  • R3 Position : The target compound’s propyl group offers intermediate hydrophobicity compared to bulkier benzyl (Compound 3) or phenyl groups .
  • Fluorine vs. Methoxy : Fluorinated analogues (e.g., ) may exhibit improved metabolic stability but reduced solubility compared to methoxy-substituted derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3 3-(3-Methoxyphenyl) Analogue
Molecular Weight ~550 g/mol (estimated) 453.45 g/mol 379.44 g/mol
Calculated logP (cLogP) ~3.5 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (lower lipophilicity)
Hydrogen Bond Acceptors 8 7 5
Rotatable Bonds 7 6 4

Implications :

  • The target compound’s higher molecular weight and moderate logP suggest balanced membrane permeability and solubility, suitable for oral bioavailability.
  • Reduced rotatable bonds compared to Compound 3 may enhance metabolic stability .

Biological Activity

The compound 8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one represents a novel structure with potential therapeutic applications. Its unique molecular framework suggests diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound features a complex arrangement of multiple functional groups that may contribute to its biological properties. The key structural components include:

  • A pyrimidoindole core that is known for its varied pharmacological activities.
  • A benzoxazine moiety that has been previously linked to anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives in cancer therapy. For instance, compounds similar to the studied one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells through mechanisms involving retinoic acid receptor-related orphan receptor (ROR) modulation and PI3K inhibition .

Case Study:
A study demonstrated that benzoxazine sulphonamides significantly reduced tumor growth by enhancing T-cell activity within the tumor microenvironment. This suggests that the incorporation of the benzoxazine structure into our compound could similarly enhance its anticancer efficacy.

Antimicrobial Activity

The compound's structural attributes may also confer antimicrobial properties. Research on related thiazole derivatives indicates that modifications can lead to significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
Benzoxazine Derivative AE. coli18Moderate
Thiazole Derivative BS. aureus22Good
Pyrimidoindole Derivative CK. pneumoniae15Moderate
  • Apoptosis Induction: Compounds with similar structures have been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes: The presence of functional groups such as sulfonamides in related structures indicates potential inhibition of enzymes involved in cellular proliferation and survival.

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